FAD sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

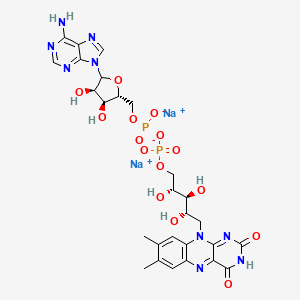

disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26?;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRHXNIVIZZOON-AYGNSISDSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N9Na2O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Conceptual Foundations of Flavin Adenine Dinucleotide Fad Research

Discovery and Early Elucidation of FAD as a Coenzyme

The story of FAD is intertwined with that of its precursor, vitamin B2 (riboflavin). Following the isolation of riboflavin (B1680620), scientists began to identify its biologically active forms. In 1937, Hugo Theorell first provided direct evidence for enzyme cofactors by identifying riboflavin's phosphate (B84403) ester, flavin mononucleotide (FMN). wikipedia.org Building on this work, the definitive discovery of FAD came in 1938 from the laboratory of Otto Warburg and his colleague Walter Christian. wikipedia.org Through their experiments, they identified FAD as a necessary coenzyme for the activity of the enzyme D-amino acid oxidase. wikipedia.org This discovery established FAD as a distinct and crucial component in biological redox reactions, separate from but related to FMN. wikipedia.org

Evolution of Understanding of FAD's Role in Biological Systems

Following its discovery, the understanding of FAD's function evolved rapidly. Initially identified as a coenzyme for a single oxidase, its role was soon recognized as being far more widespread. The work of scientists in the 1940s and 1950s linked flavins to a vast network of redox biochemistry. wikipedia.org FAD was established as a central player in energy metabolism, particularly in the citric acid cycle and the electron transport chain, where it functions as an electron carrier. wikipedia.orgnih.gov

It is now understood that FAD, in its various redox states (FAD, FADH•, and FADH₂), acts as a prosthetic group for a large class of enzymes known as flavoproteins. wikipedia.orgmdpi.com These enzymes catalyze a wide range of reactions beyond simple dehydrogenation, including oxidations, reductions, and even light-dependent DNA repair in some organisms. aami.org The human genome encodes for approximately 90 flavoproteins, the majority of which (about 84%) require FAD. wikipedia.org These proteins are predominantly located in mitochondria, reflecting FAD's primary role in oxidative phosphorylation. wikipedia.orgnih.gov The understanding has thus shifted from FAD as a simple carrier to a versatile and integral component that can also provide structural support to enzyme active sites and stabilize catalytic intermediates. wikipedia.org

Methodological Advancements Facilitating Early FAD Research

The elucidation of FAD's structure and function was heavily dependent on the development of new biochemical research techniques during that era.

Warburg Manometry: Developed by Otto Warburg, this technique was fundamental in early bioenergetics research. The Warburg manometer allowed for the precise measurement of gas exchange (oxygen uptake or carbon dioxide release) in tissue slices and cell extracts. si.eduresearchgate.net This was critical for studying cellular respiration and the activity of oxidases that depend on FAD, allowing researchers to quantify the effect of adding or removing specific cofactors. si.edunih.gov

Spectrophotometry: The invention of the Beckman DU spectrophotometer by Arnold O. Beckman in 1941 was a landmark achievement for biochemistry. wikipedia.orgvaughntronics.com This instrument provided a rapid and highly accurate method for measuring light absorbance at specific wavelengths. aami.orgsciencing.com Because flavins are colored compounds and their absorption spectra change with their redox state, spectrophotometry became an indispensable tool for identifying flavins and studying the kinetics of flavoenzymes in real-time. wikipedia.orgdanaher.com The Warburg-Christian method itself was a spectrophotometric assay developed in 1941 to quantify proteins and nucleic acids based on UV absorbance. wikipedia.orgsigmaaldrich.com

Chromatography and Electrophoresis: Early forms of column chromatography were essential for the separation and purification of vitamins and their coenzyme forms from complex biological mixtures. researchgate.netnih.gov These techniques allowed researchers to isolate FAD and FMN from riboflavin, which was necessary to study their individual properties and functions. researchgate.net Similarly, techniques like electrophoresis, pioneered by researchers such as Hugo Theorell, were used to separate and characterize proteins, including the flavoproteins to which FAD binds.

Differential Centrifugation: The ability to isolate intact cellular organelles was a major breakthrough. In 1946, Albert Claude developed differential centrifugation methods to separate mitochondria from other cellular components. nih.gov This allowed researchers to demonstrate conclusively that the enzymes of the citric acid cycle and oxidative phosphorylation, many of which are FAD-dependent, were localized within the mitochondria. nih.gov

Key Theoretical Frameworks Developed Around FAD Function

The discovery of FAD and other coenzymes did not occur in a vacuum; it was part of a broader effort to build a conceptual understanding of biological energy conversion.

The Respiratory Chain: The concept of a "respiratory chain," proposed by David Keilin and greatly influenced by Warburg's work, provided the central theoretical framework. nih.gov This model posited that electrons are passed sequentially from substrates to oxygen through a series of carriers. FAD was quickly integrated into this framework as a key electron acceptor from substrates (forming FADH₂) and a donor to subsequent carriers in the chain, such as coenzyme Q. nih.govnih.gov

The Citric Acid Cycle (Krebs Cycle): Elucidated by Hans Krebs in 1937, the Krebs cycle provided a detailed roadmap of the central pathway of aerobic metabolism. nih.gov This framework identified specific enzymatic steps that required redox coenzymes. The conversion of succinate (B1194679) to fumarate (B1241708), catalyzed by succinate dehydrogenase, was identified as a critical FAD-dependent reaction, cementing FAD's role as an indispensable component of core metabolic pathways.

Bioenergetics and Oxidative Phosphorylation: The overarching theoretical goal was to understand how the oxidation of nutrients was coupled to the synthesis of ATP. While the exact mechanism remained a puzzle for some time, the foundational work on the roles of NAD and FAD in transferring electrons laid the groundwork for later theories, such as Peter Mitchell's chemiosmotic hypothesis. Warburg's own theories on cellular respiration, while sometimes controversial, drove the field to focus on the central role of oxidative processes and the coenzymes that facilitate them. wikipedia.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of FAD Sodium Salt

| Property | Value |

|---|---|

| Chemical Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ |

| Molecular Weight | 829.51 g/mol (anhydrous basis) nih.govresearchgate.net |

| Appearance | Yellow to orange-brown powder nih.govsciencing.com |

| Solubility | Soluble in water (50 mg/mL) nih.govresearchgate.net |

| Storage Temperature | −20°C nih.govresearchgate.net |

| Common Synonyms | FAD-Na₂, Flavin Adenine (B156593) Dinucleotide Disodium (B8443419) Salt si.edusciencing.com |

Table 2: Timeline of Key Historical Developments in FAD Research

| Year | Discovery or Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1937 | Identification of Flavin Mononucleotide (FMN) as a coenzyme. wikipedia.org | Hugo Theorell | Provided first direct evidence for a biologically active form of riboflavin. wikipedia.org |

| 1938 | Discovery of Flavin Adenine Dinucleotide (FAD) as the coenzyme for D-amino acid oxidase. wikipedia.org | Otto Warburg, Walter Christian | Established FAD as a new, essential coenzyme in redox biochemistry. wikipedia.org |

| 1941 | Invention of the Beckman DU Spectrophotometer. wikipedia.orgvaughntronics.com | Arnold O. Beckman | Revolutionized the study of biochemical reactions by enabling rapid, accurate absorbance measurements. aami.orgsciencing.com |

| 1941 | Development of the Warburg-Christian method for protein quantification. wikipedia.orgsigmaaldrich.com | Otto Warburg, Walter Christian | Provided a key UV-spectroscopic tool for analyzing protein samples, often containing cofactors. wikipedia.orgsigmaaldrich.com |

| 1946 | Development of differential centrifugation for isolating mitochondria. nih.gov | Albert Claude | Allowed for the localization of FAD-dependent metabolic pathways (e.g., Krebs cycle) within the mitochondria. nih.gov |

| 1950s | Elucidation of FAD's role in the electron transport chain and oxidative phosphorylation. nih.gov | Multiple Researchers | Integrated FAD into the central framework of cellular energy production. nih.gov |

Biosynthetic Pathways and Regulation of Flavin Adenine Dinucleotide Fad Sodium Salt

De Novo Biosynthesis of FAD Precursors (Riboflavin)

The journey to FAD begins with the synthesis of its essential precursor, riboflavin (B1680620) (vitamin B2). Unlike animals, which must obtain riboflavin from their diet, most bacteria, fungi, and plants can synthesize it from scratch. wikipedia.orgnih.gov This de novo pathway starts from two primary molecules: guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.gov

Enzymatic Steps in Riboflavin Synthesis

The synthesis of one molecule of riboflavin is a multi-step enzymatic process. researchgate.net

Initiation from GTP: The pathway is initiated by the enzyme GTP cyclohydrolase II , which catalyzes the hydrolytic opening of the imidazole (B134444) ring of GTP. This reaction yields 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), formate, and pyrophosphate. nih.govfrontiersin.org In many bacteria, such as Bacillus subtilis, this enzyme is part of a bifunctional protein (encoded by the ribA gene) that also possesses 3,4-dihydroxy-2-butanone 4-phosphate synthase activity. frontiersin.orgnih.gov

Formation of the Pyrimidine (B1678525) Intermediate: The DARPP molecule undergoes further modifications, including deamination and reduction, to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). frontiersin.org The exact sequence of these reactions can differ between organisms like fungi and bacteria. nih.gov A phosphatase, which is not yet fully characterized, then removes the phosphate (B84403) group to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP). researchgate.netfrontiersin.org

Formation of the Second Precursor: In a parallel branch of the pathway, 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) converts ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate (DHBP). frontiersin.org

Condensation to Form Lumazine (B192210): The two streams converge when lumazine synthase catalyzes the condensation of ArP and DHBP. This reaction forms 6,7-dimethyl-8-ribityllumazine (B135004) (DRL). frontiersin.orgcore.ac.uk

Final Step to Riboflavin: The terminal step is a unique dismutation reaction catalyzed by riboflavin synthase . nih.gov This enzyme takes two molecules of 6,7-dimethyl-8-ribityllumazine and facilitates the transfer of a four-carbon unit from one molecule to the other. wikipedia.org This process yields one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled back into the pathway as a substrate for lumazine synthase. nih.govresearchgate.net

Enzymes and Genes in Riboflavin Biosynthesis

| Enzyme | Gene (B. subtilis) | Gene (S. cerevisiae) | Function |

| GTP cyclohydrolase II | ribA (bifunctional) | RIB1 | Initiates synthesis from GTP. frontiersin.orgnih.gov |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase | ribA (bifunctional) | RIB6 | Synthesizes DHBP from Ribulose 5-phosphate. frontiersin.orgmdpi.com |

| Pyrimidine Deaminase/Reductase | ribG | RIB2 / RIB7 | Modifies the pyrimidine intermediate. nih.govnih.gov |

| Lumazine Synthase | ribH | RIB5 | Condenses precursors to form DRL. frontiersin.orgmdpi.com |

| Riboflavin Synthase | ribE | RIB7 | Catalyzes the final dismutation to form Riboflavin. nih.govnih.gov |

Genetic Regulation of Riboflavin Biosynthetic Genes

The expression of genes involved in riboflavin synthesis is tightly controlled to meet the cell's metabolic demands without wasteful overproduction. The regulatory mechanisms differ significantly between prokaryotes and eukaryotes.

In many bacteria, including B. subtilis, the genes for riboflavin biosynthesis are organized into a single unit called the rib operon . nih.gov The regulation of this operon is primarily achieved through a mechanism known as a riboswitch . Specifically, an FMN riboswitch , a structured non-coding RNA element located in the 5' untranslated region of the rib operon mRNA, acts as a sensor for flavin mononucleotide (FMN). nih.govpnas.org When FMN levels are high, FMN binds directly to the riboswitch. pnas.org This binding induces a conformational change in the RNA structure, leading to the premature termination of transcription, thereby shutting down the synthesis of the riboflavin biosynthetic enzymes. pnas.orgribocentre.org In some cases, a protein named RibR can counteract this FMN-induced termination, linking riboflavin synthesis to other metabolic pathways like sulfur metabolism. nih.gov

In flavinogenic yeasts such as Candida famata and Pichia guilliermondii, the regulation is not directly controlled by flavins but is instead linked to iron availability. mdpi.comresearchgate.net Under iron-limiting conditions, the production of riboflavin is significantly increased. mdpi.com This regulation is mediated by a transcription factor known as Sef1 . mdpi.comnih.gov In low-iron environments, Sef1 is activated and binds to the promoter regions of the RIB genes, switching on their expression and boosting riboflavin synthesis. mdpi.comnih.gov Disruption of the SEF1 gene has been shown to block this iron-limitation-induced overproduction of riboflavin. cytgen.com

Conversion of Riboflavin to Flavin Mononucleotide (FMN)

Once synthesized, riboflavin is converted into its biologically active coenzyme forms. The first step in this process is the phosphorylation of riboflavin to produce flavin mononucleotide (FMN), also known as riboflavin-5'-phosphate. wikipedia.org

Riboflavin Kinase Activity and Specificity

This phosphorylation reaction is catalyzed by the enzyme riboflavin kinase (RFK) , also called flavokinase. nih.gov The reaction requires adenosine (B11128) triphosphate (ATP) as the phosphate donor. unizar.es

Reaction: Riboflavin + ATP → FMN + ADP

The specificity of riboflavin kinase is crucial for its function. Studies on the enzyme from Pichia guilliermondii have shown that the D-ribityl side chain of the riboflavin molecule is essential for an analogue to act as a substrate. nih.gov Modifications to this chain or to the isoalloxazine ring system can significantly reduce the enzyme's affinity for the substrate. nih.gov For example, substitutions of the methyl groups at positions 7 and 8 of the isoalloxazine ring decrease the affinity compared to the natural substrate, vitamin B2. nih.gov Human riboflavin kinase is subject to product inhibition, meaning its activity is regulated by the levels of its products, FMN and ADP. nih.govunizar.es

FMN Adenylyltransferase (FAD Synthase) Activity

The final step in the biosynthesis is the conversion of FMN to Flavin Adenine (B156593) Dinucleotide (FAD). This reaction is catalyzed by the enzyme FMN adenylyltransferase (FMNAT) , which is more broadly known as FAD synthase (FADS) . nih.govmdpi.com This enzyme facilitates the transfer of an adenylyl group from a second molecule of ATP to FMN. nih.gov

Molecular Mechanisms of FAD Synthase

The mechanism and structure of FAD synthase exhibit notable differences between prokaryotes and eukaryotes, making it a potential target for antimicrobial drugs. wikipedia.orgnih.gov

In most prokaryotes, FAD synthase is a single bifunctional enzyme that contains two distinct domains: a C-terminal domain with riboflavin kinase (RFK) activity and an N-terminal domain with FMN adenylyltransferase (FMNAT) activity. mdpi.comnih.gov In contrast, eukaryotes, including humans and yeasts, typically have two separate, monofunctional enzymes to carry out these two sequential reactions. nih.govmdpi.com

Kinetic studies have revealed that the FAD synthase reaction follows an ordered bi-bi mechanism . nih.govresearchgate.net In this mechanism, ATP binds to the enzyme first, followed by the binding of FMN. After the adenylylation reaction occurs, pyrophosphate (PPi) is the first product to be released, followed by the final product, FAD. nih.govnih.gov

Structural analyses of FAD synthases have identified key active site residues. In prokaryotic FADS from Corynebacterium ammoniagenes, specific motifs (28-HxGH-31, 123-Gx(D/N)-125, and 161-xxSSTxxR-168) are crucial for stabilizing ATP for the adenylylation of FMN. mdpi.com The binding of the FMN isoalloxazine ring is facilitated by a hydrophobic cavity formed by conserved aromatic residues like F62, Y106, and F128. nih.gov Eukaryotic FMNATs, despite accomplishing the same chemical transformation, belong to a different protein superfamily and utilize a different set of active site residues, showcasing an example of convergent evolution. nih.gov

Key Enzymes in FAD Biosynthesis

| Enzyme | Abbreviation | EC Number | Function |

| Riboflavin Kinase | RFK | 2.7.1.26 | Phosphorylates Riboflavin to FMN. nih.gov |

| FMN Adenylyltransferase / FAD Synthase | FMNAT / FADS | 2.7.7.2 | Adenylylates FMN to FAD. nih.gov |

Structural Biology of FAD Synthase

FAD synthase (FADS), or FMN:ATP adenylyltransferase (EC 2.7.7.2), is the enzyme responsible for the final step in FAD biosynthesis, catalyzing the adenylation of flavin mononucleotide (FMN). nih.gov In eukaryotes like humans and yeast, FAD synthase is a structurally complex enzyme. The human FAD synthase (hFADS) is a bifunctional, multi-domain enzyme. nih.gov

The structure of hFADS is characterized by two primary domains:

C-terminal Domain: This domain, known as the 3'-phosphoadenosine 5'-phosphosulfate (PAPS) reductase domain, is responsible for the catalytic synthesis of FAD. It tightly binds FAD in a bent conformation, where the flavin and adenine portions are deeply embedded within a binding cleft. nih.govresearchgate.net

N-terminal Domain: This domain resembles a molybdopterin-binding (MPTb) domain and exhibits pyrophosphatase activity, enabling it to hydrolyze FAD and other ADP-containing dinucleotides. nih.govunivr.it

Crystal structures of full-length human FADS2 and its C-terminal PAPS domain in complex with FAD have been elucidated, providing significant insights into the enzyme's function. nih.gov The enzyme exists as a stable dimer, and the interaction between the domains of the two protomers is crucial for its hydrolytic activity. nih.gov In contrast, bacterial FAD synthetases are typically bifunctional enzymes with distinct N-terminal FMN adenylyltransferase (FMNAT) and C-terminal riboflavin kinase (RFK) domains within a single polypeptide chain. nih.gov

The binding of FAD to the active site of the PAPS domain involves a network of interactions. In yeast Fad1, the adenine ring is situated in a hydrophobic pocket and stabilized by hydrogen bonds. researchgate.net Structural studies on mutants have suggested that the release of the FAD product is a rate-limiting step in the catalytic cycle. mdpi.com

Isoforms and Tissue-Specific Expression of FAD Synthase

In humans, the FLAD1 gene encodes FAD synthase, and through alternative splicing, gives rise to multiple isoforms. nih.govuniprot.org The most well-characterized isoforms are hFADS1 and hFADS2. univr.it These isoforms exhibit different subcellular localizations and potentially distinct regulatory roles. Isoform 2 is the most abundant and is found in the cytosol, while isoform 1 is located in the mitochondria. researchgate.net A shorter isoform, hFADS6, which contains only the FAD synthesizing domain, has also been identified. mdpi.comresearchgate.net

The expression of FAD synthase is widespread across various human tissues, indicating the universal requirement for FAD. uniprot.org Studies using the Genotype-Tissue Expression (GTEx) project have detected FADS1 and FADS2 expression in all 44 human tissues analyzed. plos.org Furthermore, significant expression quantitative trait loci (eQTLs) have been identified for both genes, suggesting that genetic variants within the FADS gene cluster can impact their transcription levels in a tissue-specific manner. plos.org For instance, significant eQTLs for FADS1 were found in 12 tissues, and for FADS2 in 23 tissues, with some tissues like artery, esophagus, and heart showing eQTLs for both. plos.org

| Tissue | Significant eQTLs for FADS1 | Significant eQTLs for FADS2 |

| Artery | Yes | Yes |

| Esophagus | Yes | Yes |

| Heart | Yes | Yes |

| Muscle | Yes | Yes |

| Nerve | Yes | Yes |

| Thyroid | Yes | Yes |

| Adipose - Subcutaneous | Yes | Yes |

| Skin - Sun Exposed | Yes | Yes |

| Lung | Yes | Yes |

| Spleen | No | Yes |

| Whole Blood | No | Yes |

Salvage Pathways for FAD and Related Flavins

In addition to de novo synthesis, cells employ salvage pathways to recycle flavins and their derivatives, which is an energy-efficient mechanism to maintain the necessary cofactor pools. wikipedia.orgwikipedia.org These pathways recover bases and nucleosides from the degradation of RNA, DNA, and flavoenzymes. wikipedia.orgyoutube.com When flavoenzymes are degraded, FAD can be released and subsequently hydrolyzed to FMN and then to riboflavin. nih.gov

The enzymes involved in the salvage of flavins include FAD pyrophosphatases, which hydrolyze FAD to FMN and AMP. nih.gov The N-terminal domain of human FAD synthase itself possesses a Co²⁺-dependent FAD hydrolytic activity. researchgate.net This "hidden" activity suggests a dual role for the enzyme in both synthesis and turnover of FAD. researchgate.net Once FMN is produced, it can be dephosphorylated to riboflavin by FMN hydrolases. uniba.it The resulting riboflavin can then re-enter the biosynthetic pathway to be converted back to FMN and FAD. wikipedia.org This recycling is crucial for maintaining flavin homeostasis.

Regulatory Mechanisms Governing FAD Homeostasis

The cellular concentration of FAD is meticulously regulated to meet metabolic demands while avoiding potential toxicity. This regulation occurs at multiple levels, from the transcription of genes encoding biosynthetic enzymes to post-translational modifications that modulate their activity.

Transcriptional and Translational Control

The expression of genes involved in FAD synthesis is subject to transcriptional control. As mentioned previously, genetic variants in the FADS gene cluster are associated with altered expression levels of FADS1 and FADS2 in various tissues, indicating a layer of genetic regulation. plos.org

Translational control is another critical aspect of gene expression regulation, allowing for rapid changes in protein levels in response to cellular signals without altering mRNA levels. nih.gov This type of regulation is fundamental for maintaining cellular homeostasis and responding to stimuli such as nutrient availability and stress. nih.gov While specific translational control mechanisms for FAD synthase are still being elucidated, it is a key regulatory point for many metabolic pathways. nih.govyoutube.com

Post-Translational Modifications Affecting FAD Synthesis Enzymes

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are crucial for regulating their activity, localization, and stability. wikipedia.orgabcam.com Enzymes involved in FAD synthesis are known to be regulated by PTMs. For example, phosphorylation, the addition of a phosphate group, is a common PTM that can control enzyme activity. wikipedia.orgnih.gov Prediction programs suggest the presence of phosphorylation sites on rat FAD synthase isoforms, which could influence their migration to different cellular compartments, such as the nucleus, in response to varying metabolic states. nih.gov Other PTMs like acetylation and succinylation are also known to regulate metabolic enzymes, and it is plausible that they play a role in controlling FAD synthesis. nih.govacs.org

Subcellular Compartmentalization of FAD Synthesis

FAD synthesis is not confined to a single cellular location but occurs in multiple compartments, reflecting the diverse locations of flavoenzymes. For a long time, FAD biosynthesis in eukaryotes was thought to occur exclusively in the cytosol. nih.gov However, it is now established that FAD synthesis also takes place in mitochondria and the nucleus. nih.govnih.govuniba.it

Cytosol: A significant portion of FAD synthesis occurs in the cytosol, catalyzed by the cytosolic isoform of FAD synthase (hFADS2). nih.govresearchgate.net

Mitochondria: Mitochondria have their own machinery for FAD synthesis to supply the numerous flavoenzymes of the electron transport chain and other mitochondrial metabolic pathways. nih.govuniba.itresearchgate.net The mitochondrial isoform (hFADS1) is responsible for this synthesis. researchgate.net

Nucleus: Recent studies have demonstrated the presence of FAD synthase and FAD pyrophosphatase activity within the nucleus. nih.govnih.gov This creates a dynamic nuclear FAD pool, which is thought to be important for the function of nuclear flavoenzymes involved in processes like epigenetic regulation. nih.govnih.gov Isolated rat liver nuclei have been shown to contain approximately 300 pmol of FAD per milligram of protein and can synthesize FAD at a rate of about 18.1 pmol·min⁻¹·mg⁻¹ protein. nih.gov

This compartmentalization allows for localized control of FAD levels, ensuring that the cofactor is available where it is needed for specific cellular functions. The existence of distinct FAD pools in the cytosol, mitochondria, and nucleus points to a sophisticated network for managing flavin homeostasis throughout the cell. nih.gov

Molecular Architecture and Conformational Dynamics of Flavin Adenine Dinucleotide Fad Sodium Salt

Stereochemistry and Tautomerism of the Isoalloxazine Ring

The isoalloxazine ring system, the chromophoric and redox-active core of FAD, is an aromatic, heterocyclic structure wikipedia.orgresearchgate.net. In its fully oxidized state, the isoalloxazine ring is largely planar researchgate.netnih.gov. However, upon reduction to the hydroquinone (B1673460) form (FADH₂), the isoalloxazine ring undergoes a significant conformational alteration, adopting a "butterfly bend" along the N(5)-N(10) axis researchgate.netnih.gov. Theoretical calculations suggest this bend can range from 15 to 28 degrees for protonated isoalloxazines, but experimental studies in flavoproteins have shown larger bending angles, up to 34 degrees, often influenced by the protein's microenvironment and steric interactions nih.gov. The degree of this bending can also be modulated by ligand binding, leading to minor concave or convex distortions of the ring system researchgate.net. Furthermore, the isoalloxazine ring can exhibit tautomerism, shifting between lactam and lactim forms, which can be influenced by pH and interactions with binding partners researchgate.netacs.org.

Adenine (B156593) Moiety Conformation and Interaction with the Riboflavin (B1680620) Unit

The adenine moiety is connected to the riboflavin unit via a flexible ribityl phosphate (B84403) linker wikipedia.orgnih.gov. In aqueous solution, FAD exists in equilibrium between at least two principal conformations: a "closed" or stacked state, where the adenine and isoalloxazine rings are in close proximity, and an "open" or unstacked state, where these rings are significantly separated acs.orgresearchgate.netcopernicus.orgresearchgate.net. The stacked conformation, typically characterized by interplanar distances between the adenine N9 and isoalloxazine N10 atoms of less than 8 Å, promotes intramolecular electron transfer from adenine to the isoalloxazine, resulting in fluorescence quenching copernicus.orgnih.govrsc.org. In contrast, the open conformation, with these rings separated by more than 11 Å, hinders this electron transfer, leading to enhanced fluorescence nih.govrsc.org. Structural analyses of enzyme-bound FAD often reveal an orientation where the adenine base and isoalloxazine ring are positioned oppositely relative to the pyrophosphate axis, often described by near-trans dihedral angles acs.org.

Solution Conformation Studies of Free FAD Sodium Salt

In its unbound state, this compound exhibits a range of conformational behaviors in solution, which have been investigated using various biophysical and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the solution-state structure and dynamics of FAD researchgate.net. NMR studies have provided insights into the proximity of the adenine and isoalloxazine rings, helping to distinguish between stacked and unstacked conformations copernicus.orgnih.gov. For example, NMR has been used to detect and study charge-transfer complexes formed in the excited state of FAD, which are strongly associated with the stacked conformation and the characteristic fluorescence quenching observed in this state researchgate.net. These investigations are vital for understanding the equilibrium between different FAD conformers in solution.

Conformational Changes Upon Protein Binding and Catalysis

The functional activity of FAD is intimately linked to its ability to adapt its conformation upon binding to specific protein targets nih.govnih.gov. The protein environment plays a significant role in dictating the precise conformation of FAD, often inducing structural changes that differ from those observed for free flavins nih.gov. For instance, in many flavoproteins, the isoalloxazine ring is typically embedded within the protein structure at the interface of domains, while the adenine moiety is often more exposed to the solvent nih.gov. Protein binding can stabilize particular FAD conformations, such as the "IN" state observed in some enzymes, where the isoalloxazine ring is sequestered and optimally positioned for substrate interaction acs.org.

Upon reduction to FADH₂, the isoalloxazine ring can undergo a pronounced "butterfly bend," a conformational change that is frequently influenced by steric interactions with amino acid residues within the enzyme's active site researchgate.netnih.gov. These protein-induced conformational adjustments are critical for modulating the redox potential of the flavin cofactor and facilitating the catalytic cycle nih.govacs.org. In some enzymatic systems, the active conformation of FAD may be transient, with the protein actively promoting specific structural states necessary for catalysis nih.govnih.gov. Proteins can also influence the relative orientation of the adenine and isoalloxazine rings, thereby shifting the equilibrium between stacked and unstacked forms to optimize cofactor function nih.govacs.org.

Compound List

Flavin Adenine Dinucleotide (FAD)

Flavin Mononucleotide (FMN)

Adenosine (B11128) Monophosphate (AMP)

Riboflavin

Nicotinamide (B372718) Adenine Dinucleotide (NAD)

Nicotinamide Adenine Dinucleotide Phosphate (NADP)

Nicotinamide Adenine Dinucleotide Phosphate, reduced (NADPH)

Adenosine Triphosphate (ATP)

Flavin-adenine-dinucleotide disodium (B8443419) salt hydrate (B1144303)

Note: The term "this compound" is used throughout this article to refer to the common form of the FAD cofactor utilized in biochemical studies, acknowledging that it is typically supplied and handled as a salt.

Data Tables

To illustrate the conformational dynamics and structural features of FAD, the following data tables summarize key findings from research:

Table 1: Isoalloxazine Ring Bending in Flavoproteins

| Protein Context | Isoalloxazine Ring Bending Angle | Notes | Reference |

| Reduced Thioredoxin Reductase (E. coli) | ~34 degrees | Significant bending attributed to steric interactions with a reduced active site disulfide. | nih.gov |

| NQO2 (oxidized, with CQ) | ~2.3 degrees | Binding of chloroquine (B1663885) (CQ) induces a convex bend. | researchgate.net |

| NQO2 (reduced, with CQ) | ~4.8 degrees | Reduction of FAD further enhances the bend induced by CQ. | researchgate.net |

| Fatty-acid photodecarboxylase (300 ns structure) | ~10 degrees | Observed bending angle in a time-resolved serial femtosecond crystallography study. | researchgate.net |

| Free FAD (simulated in water) | Variable | MD simulations show compact but not perfectly stacked ring structures, implying some degree of bending. | acs.org |

Table 2: Inter-ring Distances in FAD Conformations

| Conformation Type | Adenine-Isoalloxazine Distance (N9-N10) | Description | Reference |

| Closed/Stacked | < 8 Å | Adenine and isoalloxazine rings are in close proximity, facilitating intramolecular electron transfer and leading to fluorescence quenching. | copernicus.orgnih.govrsc.org |

| Open/Unstacked | > 11 Å | Adenine and isoalloxazine moieties are widely separated, inhibiting electron transfer and enhancing fluorescence. | copernicus.orgnih.govrsc.org |

| Gas Phase (TIMS) | 4-16 Å | Multiple conformations observed, with changes in relative abundances based on collisional partners. | acs.org |

Table 3: Phosphodiester Linkage Dynamics

| Feature | Observation | Notes | Reference |

| Pyrophosphate Group | Unusually highly organized fluctuation | Illustrated by its dihedral angle distribution, indicating significant dynamic behavior. | acs.org |

| Differential Flexibility | Riboflavin moiety more flexible than AMP group; Isoalloxazine ring more stable. | This differential flexibility impacts how the molecule can adapt its shape. | acs.org |

| Inter-ring Interactions | Hydrogen bonding between riboflavin and adenosine derivative observed in complexes. | Suggests potential for specific non-covalent interactions that can influence overall FAD conformation and stability. | pnas.org |

Table 4: Conformational States of FAD in Solution and Upon Binding

| State/Context | Dominant Conformation(s) | Key Characteristics | Reference |

| Free in Aqueous Solution | Closed/Stacked and Open/Unstacked | A fraction exists in a "closed" stacked form (fluorescence quenched); an "open" form also present. pH can influence the distribution. | copernicus.orgresearchgate.netnih.gov |

| In Presence of CB7 Host | Shifts from "closed" to "open" | Binding to cucurbit acs.orguril (CB7) separates moieties, inhibiting electron transfer and enhancing fluorescence. At acidic pH, FAD is predominantly in the "open" form. | acs.orgnih.gov |

| Enzyme-Bound (General) | Variable (Bent or Elongated) | Protein environment dictates conformation. Pyrophosphate moiety often binds to conserved motifs. Adenine and isoalloxazine can point towards or away from the binding domain. | nih.govnih.gov |

| Enzyme-Bound (Specific) | "IN" conformation (e.g., RebC with substrate) | Isoalloxazine ring is secluded and positioned to interact with bound substrate. Can be induced by flavin reduction. | acs.org |

| Enzyme-Bound (NADPH Site) | Inactive state due to large nicotinamide-isoalloxazine distance | A distance of 7.2 Å between nicotinamide and isoalloxazine rings impedes hydride transfer, indicating an inactive conformation. | nih.gov |

| Free in Gas Phase (TIMS) | Multiple conformations observed | Dependent on ionization state and collision partners; changes from "stack" to "close" observed with organic molecules. | acs.org |

| Free in Water (MD Sims) | Compact, not perfectly stacked | Riboflavin moiety is more flexible than AMP; isoalloxazine ring is more stable. No significant changes observed between reduced/oxidized forms or with ions. | acs.org |

| Reduced (e.g., FADH₂) | "Butterfly bend" in isoalloxazine ring | Significant conformational change along the N(5)-N(10) axis, influenced by protein environment and steric interactions. | researchgate.netnih.gov |

Redox Chemistry and Reaction Mechanisms Involving Flavin Adenine Dinucleotide Fad Sodium Salt

One-Electron and Two-Electron Reduction Pathways

The reduction of FAD can proceed through two distinct pathways: a single-step two-electron transfer or two sequential one-electron transfers. nih.gov This flexibility allows FAD to interface with both two-electron donors/acceptors, such as NAD(P)H, and one-electron carriers, like iron-sulfur clusters. nih.govresearchgate.net

Formation of FAD Semiquinone Radicals

The one-electron reduction of the oxidized FAD results in the formation of a stable radical intermediate known as a semiquinone (FADH•). libretexts.org This species can exist in either a neutral (FADH•) or anionic (FAD•-) form, depending on the pH and the local protein environment. nih.gov The formation of the semiquinone is a key feature of flavin chemistry, distinguishing it from nicotinamide (B372718) cofactors which exclusively mediate two-electron transfers. libretexts.org The stability of the FAD semiquinone is crucial for its role in processes that involve single electron transfer steps, such as in the electron transport chain. libretexts.orgnih.gov The equilibrium between the oxidized, semiquinone, and fully reduced forms can be represented as:

FAD + FADH₂ ⇌ 2 FADH• wikipedia.org

The absorption spectra of the different redox states of FAD are distinct, allowing for their characterization. The oxidized form (FAD) is yellow, the semiquinone can be blue or red depending on its protonation state, and the fully reduced form (FADH₂) is colorless. wikipedia.orgnih.gov

Hydride Transfer Mechanisms

FAD can also accept two electrons and a proton in a single step, which is equivalent to a hydride ion (H-) transfer. libretexts.orgresearchgate.net This is a common mechanism in reactions involving NAD(P)H as the reductant. researchgate.netlibretexts.org For instance, in many flavoenzymes, NADPH transfers a hydride to FAD, reducing it to FADH₂. nih.govresearchgate.net The reaction can be generalized as:

FAD + NAD(P)H + H⁺ → FADH₂ + NAD(P)⁺

This two-electron reduction pathway bypasses the formation of the semiquinone radical intermediate. nih.gov The choice between a one-electron or two-electron transfer mechanism is often dictated by the specific enzyme and its reaction partners. libretexts.org

Proton-Coupled Electron Transfer (PCET) in FAD Reactions

For example, in some BLUF (Blue Light Using FAD) photoreceptors, the photoactivation process involves a stepwise transfer of an electron and then a proton from a conserved tyrosine residue to the FAD cofactor, resulting in the formation of FADH•. acs.org The pH of the solution significantly influences the redox potentials and the specific PCET pathway. researchgate.netacs.org In buffered aqueous solutions at low pH, FAD can undergo a two-electron, two-proton reduction to form FADH₂. nih.gov

Influence of Local Environment on FAD Redox Potential

The redox potential of FAD is not an intrinsic constant but is finely tuned by its surrounding environment. This modulation is critical for the diverse functions of flavoproteins, allowing the same cofactor to participate in a wide range of redox reactions with different thermodynamic requirements. nih.govresearchgate.net

Solvent Accessibility and Polarity

The degree of solvent exposure and the polarity of the solvent have a significant impact on the redox potential of FAD. researchgate.netnih.gov In general, an increase in solvent polarity can influence the stability of the different charged states of the flavin. nih.gov Theoretical and experimental studies have shown that the redox potential can be modulated by changing the solvent. nih.govchemrxiv.org For instance, the reduction potential of FAD can be different in aqueous solution compared to a nonpolar environment within a protein's interior. nih.gov This effect is crucial for the function of membrane-bound flavoenzymes, where the cofactor may be situated at the interface of environments with different polarities.

Mechanisms of Oxygen Activation by FAD-Dependent Enzymes

Flavin adenine (B156593) dinucleotide (FAD) is a versatile redox cofactor essential for a wide range of enzymatic reactions. Flavin-dependent monooxygenases (FMOs) are a class of enzymes that utilize FAD to catalyze the insertion of a single oxygen atom from molecular oxygen (O₂) into a substrate, with the other oxygen atom being reduced to water. nih.govlibretexts.org These enzymes play critical roles in various metabolic pathways, including the biosynthesis of natural products and the degradation of xenobiotics. nih.govacs.org The activation of O₂ by FAD-dependent enzymes is a crucial process that avoids the release of toxic reactive oxygen species and directs the oxidizing power of activated oxygen toward the specific substrate. acs.org

The catalytic cycle of FMOs typically begins with the reduction of the enzyme-bound FAD by a reducing equivalent, usually NADPH or NADH. nih.govwikipedia.org This is followed by the reaction of the reduced flavin (FADH₂) with molecular oxygen to form a key reactive intermediate, C4a-hydroperoxyflavin. nih.govnih.gov This intermediate is the primary oxidizing agent responsible for substrate oxygenation. nih.govacs.orgresearchgate.net

The central intermediate in the catalytic mechanism of most FAD-dependent monooxygenases is the C4a-hydroperoxyflavin (FAD-OOH). nih.govacs.orgnih.gov This species is formed by the reaction of reduced FAD (FADH⁻) with molecular oxygen. nih.govlibretexts.org The formation of this flavin hydroperoxide is a critical step, as it can be considered an activated form of molecular oxygen, poised to transfer an oxygen atom to a substrate. libretexts.org

The stability of the FAD-OOH intermediate is a key feature of FMOs, preventing the unproductive release of hydrogen peroxide (H₂O₂) and ensuring efficient substrate hydroxylation. acs.orgnih.gov In some well-characterized mammalian liver enzymes, this intermediate is remarkably stable, with a half-life of 33 minutes at 25°C in the presence of bound NADP⁺. acs.org This stability is crucial for allowing the substrate to bind and be correctly positioned for the subsequent oxygenation reaction. The stabilization of the C4a-hydroperoxyflavin is essential to prevent what is known as "uncoupling," where the intermediate decays to oxidized FAD and hydrogen peroxide, wasting the reducing equivalents from NADPH. nih.gov Structural studies have indicated that the nicotinamide ring of the bound NADP⁺ can change position after FAD reduction, creating a pocket that facilitates the formation and stabilization of the C4a-hydroperoxyflavin. nih.gov

Table 1: Key Intermediates in FAD-Dependent Oxygen Activation

| Intermediate | Chemical Formula | Role in Catalysis |

|---|---|---|

| Oxidized Flavin | FAD | Initial state of the cofactor |

| Reduced Flavin | FADH₂ / FADH⁻ | Formed after accepting two electrons from NAD(P)H |

| C4a-hydroperoxyflavin | FAD-OOH | The key hydroxylating agent formed from the reaction of reduced flavin with O₂ |

Once the C4a-hydroperoxyflavin intermediate is formed, it acts as the potent oxidizing agent for substrate hydroxylation. acs.org The mechanism of oxygen transfer from FAD-OOH to the substrate can vary depending on the enzyme and the substrate.

For heteroatom-containing substrates, such as the N-hydroxylation of amino acids, detailed mechanisms have been elucidated through computational studies. In the case of siderophore A (SidA), a flavin-dependent monooxygenase from Aspergillus fumigatus, the hydroxylation of ornithine begins with the homolytic cleavage of the O-O bond in the C4a-hydroperoxyflavin. mst.eduacs.org This cleavage generates a highly reactive, internal hydrogen-bonded hydroxyl radical (HO•). This radical then moves to the substrate's target atom (the N⁵ atom of ornithine), abstracts a hydrogen atom to form C4a-hydroxyflavin (FAD-OH), and transfers the oxygen atom to the substrate. mst.eduacs.org This process yields an aminoxide, which is then converted to the final hydroxylamine product through water-mediated proton shuttling. mst.eduacs.org The water molecule involved in this step originates from the dehydration of the C4a-hydroxyflavin, which regenerates the oxidized FAD cofactor for the next catalytic cycle. nih.govmst.eduacs.org

The specificity of these enzymes for their substrates is often determined by the energy barriers of the oxidation step. For instance, SidA shows a preference for ornithine over lysine because the energy barrier for ornithine oxidation is significantly lower (16 kcal/mol vs. 24 kcal/mol for lysine). mst.eduacs.org This difference is attributed to the weaker stabilizing hydrogen bond between the incipient hydroxyl radical and the ribose ring of NADP⁺ in the transition state for lysine. mst.eduacs.org

In the hydroxylation of aromatic compounds, such as the conversion of p-hydroxybenzoate to 3,4-dihydroxybenzoate catalyzed by p-hydroxybenzoate hydroxylase (PHBH), the flavin hydroperoxide directly hydroxylates the substrate. wikipedia.org Following hydroxylation, the intermediate eliminates a water molecule to regenerate the oxidized FAD. wikipedia.org

Enzymology and Protein Fad Sodium Salt Interactions in Flavoproteins

Classification and Diversity of FAD-Dependent Enzymes (Flavoproteins)

Flavoproteins are a ubiquitous class of enzymes that utilize either Flavin Mononucleotide (FMN) or Flavin Adenine (B156593) Dinucleotide (FAD) as a prosthetic group or cofactor. sciencequery.comwikipedia.org Proteins dependent on FAD are particularly abundant, with estimates suggesting they constitute about 84% of the 90 flavoproteins encoded in the human genome. wikipedia.orgnih.gov These enzymes are critical for numerous metabolic pathways, including fatty acid beta-oxidation, amino acid catabolism, the citric acid cycle, and DNA repair. wikipedia.org

Flavoproteins can be classified based on several criteria, including their catalytic function and their structural folds.

Functional Classification: Based on their reaction mechanisms, FAD-dependent enzymes are broadly categorized into several groups researchgate.net:

Oxidases: These enzymes use molecular oxygen as the final electron acceptor, typically producing hydrogen peroxide. An example is glucose oxidase, which oxidizes glucose and reduces FAD to FADH2; the FADH2 is then re-oxidized by O2. wikipedia.org

Dehydrogenases: These enzymes transfer electrons from a substrate to an electron acceptor other than oxygen, such as coenzyme Q in the electron transport chain. Succinate (B1194679) dehydrogenase (Complex II) is a prime example, oxidizing succinate to fumarate (B1241708) while reducing FAD to FADH2. wikipedia.orgsciencequery.com

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. They are crucial in the biosynthesis of various compounds and the metabolism of aromatic molecules. nih.govresearchgate.net Two-component FAD-dependent monooxygenases, for instance, consist of a reductase component that supplies reduced FAD to a separate monooxygenase component. nih.gov

Reductases: This group catalyzes reduction reactions. An example is ferredoxin-NADP+ reductase, which is involved in electron transfer in photosynthesis. wikipedia.org

Structural Classification: A structural analysis of FAD-binding proteins reveals distinct folding patterns, indicating different evolutionary origins and binding strategies. nih.govnih.gov Major structural families include nih.govnih.govebi.ac.uk:

Glutathione (B108866) Reductase (GR) Family: These enzymes often feature a Rossmann-like fold for NAD(P)H binding and a separate domain for FAD binding.

Ferredoxin Reductase (FR) Family: Characterized by a cylindrical β-domain, typically a six-stranded antiparallel β-barrel, which creates a pocket for the FAD cofactor. ebi.ac.uk

p-Cresol (B1678582) Methylhydroxylase (PCMH) Family: Possesses an α+β fold. nih.govnih.gov

Pyruvate (B1213749) Oxidase (PO) Family: A more recently defined family with its own characteristic fold. nih.govnih.gov

The following table summarizes the classification of some FAD-dependent enzymes.

| Enzyme Class | Example | Typical Function | FAD Binding Fold Family |

|---|---|---|---|

| Oxidase | Glucose Oxidase | Oxidation of β-D-glucose | PCMH-type |

| Dehydrogenase | Succinate Dehydrogenase | Oxidation of succinate in the citric acid cycle | PO-type |

| Monooxygenase | Tryptophan 2-monooxygenase | Oxidative decarboxylation of tryptophan | - |

| Reductase | Glutathione Reductase | Reduction of glutathione disulfide | GR-type |

Structural Basis of FAD Binding in Flavoproteins

The binding of FAD to its apoenzyme is a highly specific process that is crucial for both the structural integrity and the catalytic function of the flavoprotein. This interaction is mediated by specialized domains and a network of non-covalent interactions.

There is no single, universal "pharmacophore" for FAD binding; instead, different protein families have evolved distinct structural solutions. nih.govnih.gov However, analysis across numerous FAD-containing proteins reveals common architectural themes. The FAD molecule itself consists of an adenosine (B11128) monophosphate (AMP) moiety linked via a pyrophosphate bond to a flavin mononucleotide (FMN) moiety. nih.gov The protein must accommodate this relatively large and complex cofactor.

Common FAD-binding domains include:

Rossmann Fold: A classic nucleotide-binding motif consisting of a six-stranded parallel β-sheet flanked by α-helices. wikipedia.org This fold is often associated with the binding of the adenosine part of dinucleotide cofactors like FAD and NAD.

Ferredoxin Reductase (FR)-type FAD-binding domain: This domain is characterized by a flattened, six-stranded antiparallel β-barrel. ebi.ac.uk The barrel is open on one side to create a binding space for the isoalloxazine and ribityl parts of the FAD molecule. ebi.ac.uk

FAD-binding domains in the PCMH family: These domains have an α + β fold structure. nih.gov

A highly conserved feature across diverse FAD-binding families is a sequence motif that interacts with the pyrophosphate group of FAD. nih.govnih.gov This suggests that recognition of the pyrophosphate bridge is a primary and critical component of the binding mechanism. nih.govnih.gov

The FAD cofactor is held securely within its binding pocket through a combination of specific, non-covalent interactions with amino acid residues.

Hydrogen Bonding: The pyrophosphate and ribityl hydroxyl groups of FAD are major sites for hydrogen bonding with the protein backbone and side chains. These interactions are vital for anchoring the cofactor. For example, in mammalian cryptochromes, several residues form direct hydrogen bonds with the FAD cofactor, and the phosphate-binding loop is a key structural element for this interaction. nih.gov

Stacking Interactions: The isoalloxazine ring of FAD, being an aromatic system, frequently engages in π-π stacking interactions with the aromatic side chains of amino acids such as tyrosine, tryptophan, and phenylalanine. researchgate.netnih.govnih.gov These stacking interactions are crucial for stabilizing the flavin ring within the active site and can modulate its redox potential. In some enzymes, like the FAD-dependent RNA methyltransferase TrmFO, this aromatic stacking is further assisted by a hydrogen bond, creating a highly specific and stable binding environment that is critical for the enzyme's unique reactivity. researchgate.netnih.gov

The table below details the primary interactions involved in FAD binding.

| FAD Moiety | Primary Interaction Type | Interacting Amino Acid Residues | Role |

|---|---|---|---|

| Isoalloxazine Ring | π-π Stacking | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | Stabilizes the flavin; tunes redox potential. |

| Pyrophosphate Group | Hydrogen Bonding, Electrostatic | Residues in conserved motifs (e.g., Gly-rich loops) | Anchors the cofactor; key for molecular recognition. nih.govnih.gov |

| Ribityl Chain | Hydrogen Bonding | Various polar residues | Positions the flavin ring correctly. |

| Adenine Ring | Stacking, Hydrogen Bonding | Various residues | Contributes to overall binding affinity. |

Mechanisms of FAD Covalent Attachment to Proteins

While most flavoproteins bind FAD non-covalently, a small but significant fraction (estimated at 5-10%) feature a covalent linkage between the FAD cofactor and the protein. wikipedia.orgwikipedia.org This permanent attachment is a type of post-translational modification that bestows specific functional advantages upon the enzyme. acs.org

The formation of a covalent bond between FAD and its host protein is a post-translational modification (PTM), a process that chemically alters a protein after its synthesis by ribosomes. wikipedia.orgthermofisher.com In the case of flavoproteins, this modification links the flavin moiety of FAD directly to an amino acid side chain. nih.govnih.gov

Several distinct types of covalent linkages have been identified, involving different positions on the isoalloxazine ring of the flavin and different amino acid residues of the protein. nih.govnih.gov

Known Covalent Linkages:

8α-N-histidyl-FAD: The C8α methyl group of the flavin is linked to the nitrogen of a histidine residue.

8α-S-cysteinyl-FAD: The C8α methyl group is linked to the sulfur atom of a cysteine residue.

6-S-cysteinyl-FAD: The C6 position of the flavin ring is linked to a cysteine residue.

8α-O-tyrosyl-FAD: The C8α methyl group is linked to the oxygen of a tyrosine residue, as seen in p-cresol methylhydroxylase. nih.gov

The formation of these bonds can occur through different pathways. Some are the result of a self-catalytic process where the protein's own structure facilitates the reaction once FAD is bound. acs.org In other cases, the covalent attachment is mediated by a separate, specialized enzyme known as a flavin transferase. acs.org

The permanent tethering of FAD to the protein has profound functional consequences. Compared to their non-covalently bound counterparts, flavoenzymes with a covalent linkage often exhibit distinct properties:

Increased Redox Potential: Covalent attachment, particularly involving the isoalloxazine ring, typically raises the redox potential of the flavin cofactor. nih.govacs.org This makes the enzyme a stronger oxidizing agent. Studies on p-cresol methylhydroxylase showed that the covalent bond increased the FAD's midpoint potential by approximately 75 mV compared to the non-covalently bound form. nih.gov

Enhanced Protein Stability: The covalent bond can stabilize the native conformation of the protein, making it more resistant to denaturation or degradation. acs.orgacs.org

Prevention of Cofactor Dissociation: In enzymes with non-covalently bound FAD, cofactor dissociation can lead to a loss of activity and an unstable apoenzyme. acs.org A covalent bond prevents this, ensuring the enzyme remains active, which is particularly advantageous for industrial biocatalysis. acs.orgacs.org

Facilitation of Electron Transfer: The fixed orientation and proximity of the covalently bound flavin can optimize pathways for electron transfer within the protein or to other redox partners. acs.org

These functional enhancements highlight why, despite being less common, covalent flavinylation is a critical modification for a specialized subset of flavoenzymes that require enhanced stability and redox power to perform their biological roles. nih.govnih.gov

Kinetic Mechanisms of FAD-Dependent Enzymes

The catalytic cycle of flavoenzymes can be dissected into two principal half-reactions: a reductive half-reaction where the flavin cofactor is reduced by a substrate, and an oxidative half-reaction where the reduced flavin is reoxidized. nih.govresearchgate.net The study of the rates of these reactions provides deep insights into the enzyme's mechanism.

Steady-state kinetics examines the rate of an enzymatic reaction when the concentration of the enzyme-substrate intermediate is constant. This analysis is crucial for determining key kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (k_cat), also known as the turnover number. mit.edu

For many FAD-dependent enzymes, the kinetic mechanism can be described by the Michaelis-Menten equation. nih.govresearchgate.net For instance, in the case of FAD synthesis catalyzed by human FAD synthase isoform 2 (hFADS2), the reaction rate's dependence on the concentrations of flavin mononucleotide (FMN) and adenosine triphosphate (ATP) follows saturable behavior. researchgate.net The kinetic parameters for various FAD-dependent enzymes have been determined through steady-state analysis, often by monitoring the change in absorbance of substrates like NADPH or the consumption of oxygen. researchgate.netnih.gov

Some flavin reductases, such as ThdF, exhibit an ordered sequential mechanism where FAD binds first and the reduced form, FADH₂, is released last. nih.gov The kinetic parameters for such enzymes can be determined by varying the concentration of one substrate while keeping the other at a saturating concentration. nih.gov

Interactive Table: Steady-State Kinetic Parameters of Select FAD-Dependent Enzymes

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source |

| Human FAD Synthase 2 (hFADS2) | FMN | 0.24 ± 0.06 | 0.041 | researchgate.net |

| Human FAD Synthase 2 (hFADS2) | ATP | 6.23 ± 1.5 | 0.041 | researchgate.net |

| N⁵-L-ornithine monooxygenase | L-Ornithine | 1.1 | 1.0 | nih.gov |

| N⁵-L-ornithine monooxygenase | NADPH | 0.8 | 1.0 | nih.gov |

| N⁵-L-ornithine monooxygenase | O₂ | 3.0 | 1.0 | nih.gov |

| ThdF Flavin Reductase | FAD | 2.0 ± 0.3 | 0.44 ± 0.02 | nih.gov |

| ThdF Flavin Reductase | NADH | 2.5 ± 0.4 | 0.44 ± 0.02 | nih.gov |

| TropB Monooxygenase | 3-methyl-orcinaldehyde | 22 ± 2 | 0.18 ± 0.01 | rsc.org |

| TropB Monooxygenase | NADPH | 19 ± 2 | 0.18 ± 0.01 | rsc.org |

This table presents a selection of steady-state kinetic parameters for different FAD-dependent enzymes. The values illustrate the diversity in substrate affinity and catalytic turnover rates among flavoproteins.

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, typically within the first few milliseconds, before the reaction reaches a steady state. mit.eduyoutube.com This approach allows for the direct observation and characterization of transient intermediates that are formed during the catalytic cycle. mit.edu Techniques like stopped-flow spectrophotometry are employed to monitor rapid changes in the flavin's absorbance spectrum, which can signal the formation of these intermediates. youtube.comnih.gov

In the FAD-dependent thymidylate synthase (ThyX), pre-steady-state kinetics revealed the formation of two distinct intermediates during the oxidative half-reaction. nih.gov The first intermediate was identified by a change in the flavin absorbance spectrum, while the second was detected through acid quenching experiments that showed a transient disappearance of the deoxynucleotide substrate. nih.gov Similarly, in the electron-bifurcating complex EtfAB:bcd, rapid-reaction experiments have shown the transient accumulation of a neutral FADH• semiquinone during reduction. researchgate.net

These studies are critical for elucidating the detailed step-by-step mechanism of an enzyme, as they can reveal the rates of individual steps such as substrate binding, chemical transformation, and product release. mit.edu For example, a lag in the pre-steady-state time course of the NAD-malic enzyme reaction suggested a slow isomerization of the enzyme-NAD complex. nih.gov

Allosteric Regulation of Flavoprotein Activity by FAD Status

The binding and redox state of the FAD cofactor can allosterically regulate the activity of some flavoproteins. This means that the state of the FAD molecule at one site on the enzyme can influence the enzyme's activity or its binding affinity for other molecules at a different site.

In mammalian cryptochromes, which are key components of the circadian clock, the redox state of FAD is proposed to act as an allosteric switch. nih.gov The reduction of the FAD cofactor upon light stimulation is thought to trigger conformational changes that affect the protein's interaction with its signaling partners. nih.govfrontiersin.org Computational models suggest that an Arg-Asp salt bridge may function as an allosteric switch that is controlled by the FAD redox state. nih.gov

Another example is the apoptosis-inducing factor (AIF), a flavoprotein involved in programmed cell death. The affinity of AIF for its ligand, NAD+, is controlled by the redox state of its bound FAD. nih.gov The interaction between AIF and NAD+ can be quantitatively analyzed by spectrophotometric titration under anaerobic conditions, demonstrating a clear redox-dependent binding. nih.gov This regulation is crucial for the protein's function, highlighting how the FAD cofactor can act as a sensor and transducer of redox signals.

Engineering of Flavoproteins for Modified FAD Binding or Catalysis

The ability to engineer flavoproteins to alter their FAD binding affinity or catalytic properties holds significant promise for various biotechnological applications. By modifying the amino acid residues in the FAD-binding pocket or other key regions, researchers can enhance enzyme stability, alter substrate specificity, or improve catalytic efficiency. acs.org

One approach involves introducing a covalent linkage between the FAD cofactor and the protein. While most flavoproteins bind FAD non-covalently, creating a covalent bond can prevent the dissociation of the cofactor, often leading to increased thermostability and improved performance. acs.org For instance, engineering a covalent bond in cholesterol oxidase has been shown to stabilize the enzyme's tertiary structure. acs.org

Role of FAD in Enzyme Conformational Dynamics During Catalysis

FAD is not merely a static catalytic center but plays an active role in the conformational dynamics of flavoproteins during catalysis. The binding, reduction, and reoxidation of the FAD cofactor are often coupled to significant conformational changes in the enzyme that are essential for the catalytic cycle. nih.gov

These conformational changes can facilitate substrate binding, position catalytic groups correctly, and enable product release. nih.gov For example, in dihydrofolate reductase (DHFR), a catalytically important mobile loop closes over the active site during the chemical step of catalysis, a motion that is integral to the enzyme's function. nih.gov

Molecular dynamics simulations and X-ray crystallography have provided insights into the conformational landscape of FAD itself, both in its free state and when bound to enzymes. acs.org In the bound state, FAD conformations are often restricted, with the protein environment shifting the distribution of FAD shapes from what is observed in solution. acs.org The reduction of the FAD cofactor can lead to further conformational rearrangements within the protein structure, as seen in cryptochromes, where flavin reduction leads to the release of a C-terminal tail and other structural changes that propagate the light signal. frontiersin.org These dynamic interactions between FAD and the protein underscore the cofactor's role as an integral component of the enzyme's molecular machinery.

Cellular and Subcellular Distribution and Homeostasis of Flavin Adenine Dinucleotide Fad Sodium Salt

Dynamic Regulation of FAD Pool Sizes in Response to Cellular State

The intracellular concentration of Flavin Adenine (B156593) Dinucleotide (FAD) is not static but rather dynamically regulated to meet the cell's metabolic demands. This regulation involves a delicate balance between FAD synthesis and degradation pathways ontosight.ainih.gov. FAD synthesis is primarily carried out by FAD synthase (FADS) and riboflavin (B1680620) kinase (RFK), which convert riboflavin into flavin mononucleotide (FMN) and then into FAD nih.govelifesciences.orgfrontiersin.org. While mammals obtain riboflavin from dietary sources, the subsequent conversion to FAD is an intracellular process nih.govnih.gov.

Cellular states, such as nutrient availability, energy demand, and stress conditions, significantly influence FAD pool sizes. For instance, under hypoxic conditions (low oxygen), the cellular levels of FAD can decrease, impacting the activity of FAD-dependent enzymes like Lysine-specific demethylase 1 (LSD1), which is crucial for regulating hypoxia-inducible factor 1-alpha (HIF-1α) stability and subsequent cellular responses biorxiv.orgembopress.org. Conversely, FAD influx has been shown to promote neuronal differentiation in human neural stem cells, suggesting that external availability and cellular uptake mechanisms also play a role in maintaining adequate intracellular FAD levels nih.gov. Studies in C. elegans have indicated that impaired mitochondrial proline catabolism, leading to reduced FAD levels, results in age-related loss of sperm quality elifesciences.org. This highlights how metabolic state directly impacts FAD homeostasis and cellular function.

Interplay of FAD Homeostasis with Metabolic Fluxes

FAD is a fundamental electron carrier, essential for the function of hundreds of flavoenzymes involved in a vast array of metabolic processes frontiersin.org. Its homeostasis is intricately linked with metabolic fluxes, particularly those related to energy production and redox reactions.

Key metabolic pathways heavily rely on FAD:

Citric Acid Cycle (TCA Cycle): Enzymes like succinate (B1194679) dehydrogenase utilize FAD to oxidize succinate to fumarate (B1241708), generating FADH₂. This process is a critical step in cellular respiration, contributing electrons to the electron transport chain ontosight.ainih.gov.

Fatty Acid Oxidation (β-oxidation): Acyl-CoA dehydrogenases, involved in the breakdown of fatty acids, use FAD as an electron acceptor, converting it to FADH₂. This FADH₂ then feeds into the electron transport chain for ATP production ontosight.ainih.gov.

Electron Transport Chain (ETC): FADH₂, generated from various metabolic reactions, donates electrons to Complex I or Complex II of the ETC, driving oxidative phosphorylation and ATP synthesis ontosight.ainih.gov.

Redox Reactions: FAD acts as both an oxidizing and reducing agent in numerous biochemical reactions, mediating electron transfer crucial for maintaining cellular redox balance ontosight.ai.

The flux through these pathways directly influences the regeneration of FAD from FADH₂. When metabolic flux is high, FADH₂ is rapidly re-oxidized, maintaining a dynamic FAD/FADH₂ ratio. Conversely, disruptions in these pathways, such as during oxidative stress or changes in nutrient availability, can alter the redox state of the cell and consequently impact FAD homeostasis nih.govbiorxiv.org. For example, impaired mitochondrial proline catabolism can reduce energy-storing FAD levels elifesciences.org. The cell's ability to maintain metabolic flexibility, which involves adapting to different energy substrates, is also dependent on the proper functioning of FAD-dependent enzymes nih.gov.

Genetic Approaches to Modulating FAD Levels in Cellular Models

Genetic manipulation offers powerful tools to investigate the roles of FAD and its metabolic pathways by altering intracellular FAD concentrations. Key enzymes in FAD biosynthesis, such as riboflavin kinase (RFK) and FAD synthase (FADS), are primary targets for such studies.

FAD Synthase (FADS): Studies have demonstrated the nuclear localization of FADS and its role in maintaining nuclear FAD pools nih.govfrontiersin.org. Genetic silencing of FADS in Entamoeba histolytica led to a significant reduction in cellular FAD levels (to approximately 21% of control) and severely impaired parasite growth, underscoring the essentiality of FAD synthesis for cellular viability nih.gov. Similarly, in C. elegans, reducing the expression of FAD biosynthesis pathway genes, including those for FADS, recapitulated sperm-related defects observed in mutants with impaired FAD levels, and these defects were suppressed by restoring FAD levels through diet elifesciences.org.

Riboflavin Kinase (RFK): RFK catalyzes the first step in FAD synthesis. Studies on cryptochromes, which bind FAD, have shown that knockdown of RFK in NIH 3T3 cells reduced the steady-state levels and stability of these proteins, suggesting a role for FAD availability in cryptochrome (B1237616) function nih.gov. Furthermore, the expression of RFK and FLAD1 (another FAD synthesis enzyme) has been correlated with the activity of LSD1 and HIF pathway genes in cancer, indicating the clinical relevance of FAD production in disease progression embopress.org.

These genetic approaches, including gene silencing (e.g., via RNAi or antisense RNA) or overexpression, allow researchers to directly assess the consequences of altered FAD levels on cellular functions, metabolic pathways, and disease phenotypes in various cellular models elifesciences.orgembopress.orgnih.govnih.govoup.com.

Research Methodologies for Tracking Intracellular FAD

Accurate measurement and visualization of intracellular FAD are crucial for understanding its role in cellular processes. Several sophisticated methodologies are employed for this purpose:

Autofluorescence Spectroscopy and Imaging: FAD exhibits intrinsic fluorescence when excited by specific wavelengths. This property allows for non-invasive monitoring of cellular metabolism based on FAD fluorescence signals, often in conjunction with NADH fluorescence spiedigitallibrary.orgresearchgate.netnih.gov.

Optical Redox Ratio: The ratio of NADH fluorescence to FAD fluorescence can serve as an indicator of the cell's redox state, reflecting the balance between glycolysis and oxidative phosphorylation spiedigitallibrary.orgnih.gov.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay time of fluorescence, which can vary depending on the microenvironment and protein binding of FAD. While protein binding generally quenches FAD fluorescence and decreases its lifetime, the biological interpretation of FAD FLIM is still an active area of research researchgate.netnih.gov. FLIM can provide insights into mitochondrial organization and metabolic dynamics nih.gov.

Quantitative Biochemical Assays:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These chromatographic techniques are used for the precise quantification of intracellular FAD and other flavins (like FMN and riboflavin) after cell lysis and extraction nih.govresearchgate.net. A novel strategy involving four-way calibration has been developed for the simultaneous quantitative analysis of intracellular FAD and FMN using intrinsic fluorescence, which was validated by LC-MS/MS researchgate.net.

Spectrophotometric Assays: These methods can be used to measure FAD levels or enzyme activities dependent on FAD, often in isolated cellular fractions or purified enzymes nih.gov.

These methodologies, ranging from non-invasive optical techniques to precise biochemical quantification, are essential for dissecting the complex roles of FAD in cellular physiology and pathology.

Advanced Spectroscopic and Biophysical Characterization of Flavin Adenine Dinucleotide Fad Sodium Salt

UV-Visible Spectroscopy for FAD Redox State Determination

UV-Visible absorption spectroscopy is a fundamental technique for characterizing FAD and FAD-dependent enzymes, as the flavin's absorption spectrum is highly sensitive to its oxidation state. wikipedia.org This sensitivity allows for the direct monitoring of redox reactions and the determination of enzyme activity. ipindexing.com

The isoalloxazine ring system of FAD is responsible for its characteristic light absorption in the visible range. researchgate.net Each of FAD's three primary redox states—oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone)—possesses a unique spectral signature. nih.govscispace.com

Oxidized FAD (Quinone): In its fully oxidized state, FAD exhibits two prominent broad absorption bands. The first is centered around 450 nm (S₀→S₁ transition) and the second is near 375 nm (S₀→S₂ transition). nih.gov The peak at 450 nm, responsible for the yellow color of flavins, has a molar extinction coefficient of approximately 11,300 M⁻¹cm⁻¹. wikipedia.org The precise peak positions can be slightly modulated by the local protein environment. researchgate.net

FAD Semiquinone (Radical): The one-electron reduction of FAD produces a paramagnetic semiquinone radical intermediate. This radical can exist in a neutral (FADH•) or anionic (FAD•⁻) form depending on the pH and the protein environment. The neutral semiquinone is characterized by a broad absorption that extends into the 500-650 nm range, while the anionic radical typically shows a peak around 370 nm. nih.gov The distinct spectroscopic signatures of the two forms allow them to be distinguished in enzyme systems. nih.gov

Reduced FAD (Hydroquinone, FADH₂): Upon accepting two electrons and two protons, FAD is converted to the fully reduced hydroquinone (B1673460) form, FADH₂. This process disrupts the conjugated π-system of the isoalloxazine ring, resulting in the loss of the characteristic absorbance at 450 nm. wikipedia.org FADH₂ is largely colorless and primarily absorbs in the UV region. researchgate.net

The clear spectral differences between the redox states are essential for their identification and quantification in biological samples. nih.govrsc.org

Table 1: UV-Visible Absorption Maxima for FAD Redox States

| Redox State | Common Name | Key Absorption Maxima (nm) | Notes |

|---|---|---|---|

| FAD | Oxidized (Quinone) | ~375, ~450 | The 450 nm peak is characteristic and gives flavins their yellow color. nih.gov |

| FADH• | Neutral Semiquinone | ~500-650 (broad) | Characterized by broad, long-wavelength absorption. nih.gov |

| FAD•⁻ | Anionic Semiquinone | ~370, ~400 | Lacks the strong visible absorption of the oxidized state. nih.gov |

| FADH₂ | Reduced (Hydroquinone) | Below 400 nm | Aromaticity is lost, leading to bleaching of the visible absorption. wikipedia.orgresearchgate.net |

The distinct absorbance of oxidized FAD at 450 nm provides a direct handle for monitoring the activity of FAD-dependent oxidoreductases. creative-enzymes.com These enzymes catalyze reactions where a substrate is oxidized while FAD is reduced to FADH₂, or vice versa. creative-enzymes.com